Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring both a formyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4’-formyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the formyl group at a different position.
4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 3-(4-formylphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDYFVYPQHZDDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.